molecular formula C17H12F2N4O3S B2690408 N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-24-9

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2690408
CAS RN: 946336-24-9
M. Wt: 390.36
InChI Key: NMYPLPVTHULNEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiazole and dihydropyridine rings, followed by various functional group transformations to introduce the amide and other groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a dihydropyridine ring (a six-membered ring containing nitrogen) via an amide linkage. Additionally, it would have a difluorophenyl group attached to the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar amide group and potentially aromatic difluorophenyl group .

Scientific Research Applications

Antimicrobial and Antitumor Activity

Research has been conducted on the synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, to explore their antimicrobial and antitumor activities. For instance, these compounds have been applied to polyester fabrics, which then exhibited high efficiency based on in vitro screening for antioxidant activity, antitumor activity against the Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests that similar structures, like the one , could have potential applications in developing sterile or biologically active materials for various life applications, possibly including wound dressings or other medical textiles that require antimicrobial properties (Khalifa et al., 2015).

Antibacterial Agents

Compounds structurally related to N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been designed and synthesized with an aim to combat bacterial infections. A study on novel analogs of benzothiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating that thiazole and pyridine derivatives could serve as potent antibacterial agents. This area of research highlights the potential utility of the compound in developing new antibiotics or antibacterial agents (Palkar et al., 2017).

Anticancer Research

The exploration of thiazole derivatives in anticancer research has identified compounds with potent antitumor activity. A specific study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides revealed excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound was found to be orally active in a chronic myelogenous leukemia (CML) xenograft model, demonstrating complete tumor regressions with low toxicity at multiple dose levels. This suggests that compounds with a thiazole core, similar to the compound , could be promising candidates for oncology applications (Lombardo et al., 2004).

Material Science Applications

In material science, thiazole derivatives have been utilized in the synthesis of novel dyes for polyester fiber dyeing, indicating their utility beyond biomedical applications. These dyes exhibit not only vibrant colors and fastness properties but also show biological activity, suggesting potential for creating functional materials with built-in antimicrobial or antitumor properties. This aspect opens up avenues for the application of such compounds in the development of bioactive textiles or coatings with specific functional properties (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. If it’s intended to be a drug, its mechanism would depend on its target in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O3S/c18-12-4-3-9(6-13(12)19)21-14(24)7-10-8-27-17(22-10)23-16(26)11-2-1-5-20-15(11)25/h1-6,8H,7H2,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYPLPVTHULNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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